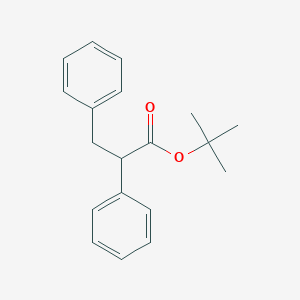![molecular formula C10H12N2O2 B13968130 3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol](/img/structure/B13968130.png)
3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol is a compound that features a benzimidazole ring attached to a propane-1,2-diol moiety. Benzimidazole is a heterocyclic aromatic organic compound that is part of many biologically active molecules. The presence of the benzimidazole ring in this compound suggests potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol typically involves the reaction of benzimidazole with a suitable diol precursor. One common method involves the use of a one-pot three-component reaction, where benzimidazole, an aldehyde, and a diol are reacted together under specific conditions . The reaction conditions often include the use of a catalyst, such as an acid or base, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol moiety can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
科学的研究の応用
3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Due to its potential biological activities, it can be explored for drug development and therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors in biological systems, potentially inhibiting their activity or modulating their function. The diol moiety may also play a role in the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 3-(1H-Imidazol-1-yl)propionate-1,2,3-13C3 sodium salt
- 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine
Uniqueness
3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol is unique due to the presence of both the benzimidazole ring and the diol moiety. This combination can confer specific chemical and biological properties that are not present in similar compounds. For example, the diol moiety can enhance the compound’s solubility and reactivity, while the benzimidazole ring can provide a range of biological activities.
特性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
3-(benzimidazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C10H12N2O2/c13-6-8(14)5-12-7-11-9-3-1-2-4-10(9)12/h1-4,7-8,13-14H,5-6H2 |
InChIキー |
OCECXHMNCLMMIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CN2CC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B13968053.png)
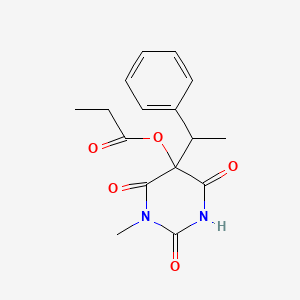
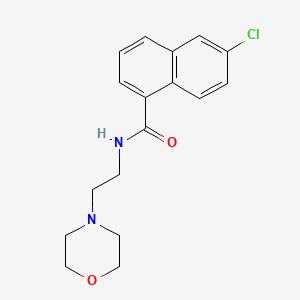
![1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13968083.png)
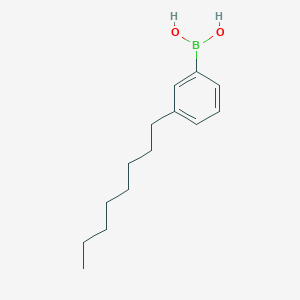
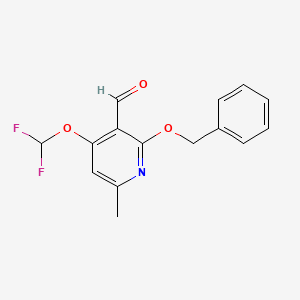


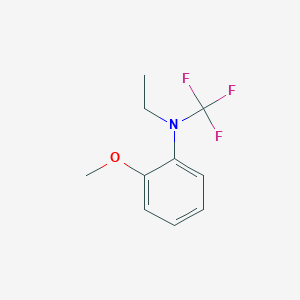

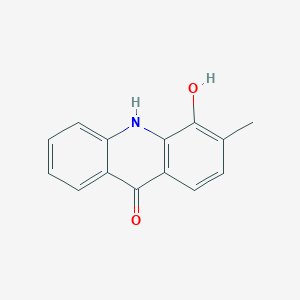
![7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13968129.png)
